4-(4-Pyridyl)thiophene-2-boronic Acid Pinacol Ester
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Overview
Description
The compound 4-(4-Pyridyl)thiophene-2-boronic acid pinacol ester (MFCD18436143) is a boronic acid derivative used in various chemical reactions, particularly in the field of organic synthesis. This compound is known for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Pyridyl)thiophene-2-boronic acid pinacol ester typically involves the reaction of 4-bromo-2-thiopheneboronic acid with 4-pyridylboronic acid under Suzuki-Miyaura coupling conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate in an organic solvent such as toluene or ethanol. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques like column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale reactions. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-Pyridyl)thiophene-2-boronic acid pinacol ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where it couples with aryl or vinyl halides to form biaryl or styrene derivatives.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridyl ring
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Bases: Like potassium carbonate or sodium hydroxide for substitution reactions
Major Products
Biaryl Compounds: From Suzuki-Miyaura coupling.
Sulfoxides and Sulfones: From oxidation reactions.
Substituted Pyridyl Derivatives: From nucleophilic substitution
Scientific Research Applications
4-(4-Pyridyl)thiophene-2-boronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of biological pathways and the development of bioactive compounds.
Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: Applied in the production of materials such as polymers and electronic components
Mechanism of Action
The mechanism of action of 4-(4-Pyridyl)thiophene-2-boronic acid pinacol ester in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the halide. This complex undergoes transmetalation, followed by reductive elimination to form the carbon-carbon bond. The molecular targets are typically the halide and the boronic acid, and the pathway involves the catalytic cycle of palladium .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid used in Suzuki-Miyaura coupling.
Thiophene-2-boronic Acid: Similar structure but lacks the pyridyl group.
4-Pyridylboronic Acid: Similar structure but lacks the thiophene group
Uniqueness
4-(4-Pyridyl)thiophene-2-boronic acid pinacol ester is unique due to its dual functionality, combining both pyridyl and thiophene moieties. This allows for greater versatility in chemical reactions and the synthesis of more complex molecules compared to its simpler counterparts .
Properties
Molecular Formula |
C15H18BNO2S |
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Molecular Weight |
287.2 g/mol |
IUPAC Name |
4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]pyridine |
InChI |
InChI=1S/C15H18BNO2S/c1-14(2)15(3,4)19-16(18-14)13-9-12(10-20-13)11-5-7-17-8-6-11/h5-10H,1-4H3 |
InChI Key |
ZXPPACCARVNCLI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)C3=CC=NC=C3 |
Origin of Product |
United States |
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